(S)-2-Amino-N-(2-bromo-benzyl)-N-isopropyl-propionamide
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Overview
Description
(S)-2-Amino-N-(2-bromo-benzyl)-N-isopropyl-propionamide is an organic compound that features a brominated benzyl group, an isopropyl group, and an amino group attached to a propionamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2-bromo-benzyl)-N-isopropyl-propionamide typically involves the following steps:
Bromination of Benzyl Alcohol: The starting material, benzyl alcohol, is brominated using bromine or N-bromosuccinimide (NBS) to form 2-bromo-benzyl bromide.
Formation of Propionamide Backbone: The propionamide backbone is prepared by reacting propionic acid with ammonia or an amine under appropriate conditions.
Coupling Reaction: The 2-bromo-benzyl bromide is then coupled with the propionamide backbone in the presence of a base such as sodium hydride or potassium carbonate to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and coupling reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2-bromo-benzyl)-N-isopropyl-propionamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation and Reduction: Oxidizing agents like Dess-Martin periodinane or reducing agents like lithium aluminum hydride can be used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Major Products
Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of oxidized amide derivatives.
Reduction: Formation of reduced amine derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
(S)-2-Amino-N-(2-bromo-benzyl)-N-isopropyl-propionamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies to investigate its effects on biological systems and its potential as a drug candidate.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2-bromo-benzyl)-N-isopropyl-propionamide involves its interaction with specific molecular targets and pathways. The bromine atom and the amino group play crucial roles in its reactivity and binding affinity to biological targets. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzyl Bromide: A precursor in the synthesis of (S)-2-Amino-N-(2-bromo-benzyl)-N-isopropyl-propionamide.
N-Isopropyl-2-bromo-benzylamine: A related compound with similar structural features.
2-Bromo-N-isopropyl-propionamide: Another structurally related compound.
Uniqueness
This compound is unique due to the presence of both the brominated benzyl group and the isopropyl group, which confer distinct chemical and biological properties. Its specific combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(2S)-2-amino-N-[(2-bromophenyl)methyl]-N-propan-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O/c1-9(2)16(13(17)10(3)15)8-11-6-4-5-7-12(11)14/h4-7,9-10H,8,15H2,1-3H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSUWCUNKLSXEK-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1Br)C(=O)C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1=CC=CC=C1Br)C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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